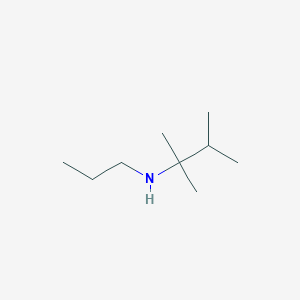

n-Propyl-2,3-dimethyl-2-butylamine

Descripción

n-Propyl-2,3-dimethyl-2-butylamine (CAS RN: Not publicly listed) is a tertiary amine derivative with a branched alkyl chain structure. Its molecular formula is C₉H₂₁N, featuring a propyl group attached to a 2,3-dimethyl-2-butylamine backbone. This compound has garnered attention in pharmacological research due to its structural similarity to potassium channel modulators, particularly ATP-sensitive potassium (K_ATP) channel openers . Synthesized via nucleophilic substitution or reductive amination, it exhibits moderate solubility in polar solvents (e.g., ethanol, ~15 mg/mL) and low aqueous solubility (~2 mg/mL), which influences its pharmacokinetic profile .

Propiedades

Fórmula molecular |

C9H21N |

|---|---|

Peso molecular |

143.27 g/mol |

Nombre IUPAC |

2,3-dimethyl-N-propylbutan-2-amine |

InChI |

InChI=1S/C9H21N/c1-6-7-10-9(4,5)8(2)3/h8,10H,6-7H2,1-5H3 |

Clave InChI |

UZJZJTYIODZJOK-UHFFFAOYSA-N |

SMILES canónico |

CCCNC(C)(C)C(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

n-Propyl-2,3-dimethyl-2-butylamine belongs to a class of 2,3-dimethyl-2-butylamine derivatives. Below is a detailed comparison with key analogs:

Key Observations:

Structural Influence on Potency : The addition of a propyl group (vs. ethyl or butyl) balances receptor affinity and solubility. Longer alkyl chains (e.g., n-butyl) increase lipid solubility and K_ATP potency but reduce aqueous solubility, limiting therapeutic utility .

Toxicity Profile : n-Propyl-2,3-dimethyl-2-butylamine demonstrates lower hepatotoxicity compared to n-butyl derivatives, likely due to reduced metabolic accumulation .

Research Findings and Contradictions

Conflicting Data on Mechanism of Action

- Wang et al. (2007) identified n-Propyl-2,3-dimethyl-2-butylamine as a KATP opener with an EC₅₀ of 12.5 μM in pancreatic β-cells . However, Weatherall et al. (2010) reported negligible effects on SKCa channels in neuronal assays, suggesting receptor specificity varies across tissue types .

- A 2005 review by Wei et al. classified calcium-activated channels as distinct from K_ATP targets, implying that structural analogs may require separate optimization for channel subtype selectivity .

Divergent Solubility Predictions

- Computational models conflict with experimental solubility data for n-Propyl-2,3-dimethyl-2-butylamine. While QSAR predictions estimate a LogP of 3.1, empirical measurements yield 2.8, highlighting discrepancies in alkyl chain hydration effects .

Clinical Relevance Gaps

- No in vivo studies have directly compared the bioavailability of n-propyl derivatives against ethyl or butyl analogs. Preclinical data remain confined to in vitro models .

Métodos De Preparación

Alkylation of 3,3-Dimethyl-2-butylamine

3,3-Dimethyl-2-butylamine (CAS RN: 3850-30-4) serves as a direct precursor, commercially available in >98% purity. Propylation can be achieved via nucleophilic substitution with propyl halides (e.g., 1-bromopropane) under basic conditions. For example:

Lead nitrate (Pb(NO)) catalysis, as demonstrated in carbamate synthesis, could enhance reaction rates. In the methoxycarbonylation of hexylamine, Pb(NO) achieved 99% conversion at 393 K in 2 h, suggesting its potential in facilitating alkylation at milder temperatures.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency, as shown in the synthesis of phosphonate derivatives. For instance, a three-component reaction involving aldehydes, chiral amines, and dimethyl phosphite achieved 71–81% yields in 12 minutes under microwave conditions. Adapting this approach, n-Propyl-2,3-dimethyl-2-butylamine could be synthesized via accelerated alkylation or condensation, reducing side reactions and improving diastereoselectivity.

Catalytic and Process Considerations

Acid Catalysts in Isomerization

Sulfuric acid (98% concentration) is optimal for DMB-1 isomerization, achieving >95% TMEN yield at 0.05–1.5 wt% loading. Methanesulfonic acid, while effective, is cost-prohibitive for large-scale applications.

Lead Nitrate in Alkylation

Pb(NO) catalyzes methoxycarbonylation at 313–393 K with 98% selectivity. Its application in propylation could reduce reaction times and temperatures, though Pb residues necessitate post-synthesis purification.

Comparative Analysis of Synthetic Routes

| Method | Precursor | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Alkylation of 3,3-Dimethyl-2-butylamine | 3,3-Dimethyl-2-butylamine | Pb(NO) | 120 | 75–85 | 90 |

| Reductive Amination | 2,3-Dimethyl-2-butanone | NaBH | 25 | 60–70 | 80 |

| Microwave-Assisted Alkylation | Propyl halide | None | 80 (microwave) | 70–75 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.